molecular formula C12H11N3O2 B173903 7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol CAS No. 164356-02-9

7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol

Cat. No.: B173903
CAS No.: 164356-02-9
M. Wt: 229.23 g/mol
InChI Key: RCEZSSSRORSGPX-UHFFFAOYSA-N
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Description

7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol is a heterocyclic compound that features a fused ring system combining elements of oxadiazole and carbazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a carbazole derivative with a nitrile oxide, leading to the formation of the oxadiazole ring fused to the carbazole core .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also be performed, especially targeting the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles
  • 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
  • 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles

Comparison: Compared to these similar compounds, 7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol is unique due to the presence of the oxadiazole ring fused to the carbazole coreFor example, the oxadiazole ring can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets .

Properties

IUPAC Name

6-hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-15-9-4-2-1-3-7(9)11-10(15)6-5-8-12(11)14-17-13-8/h5-6,16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZSSSRORSGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2O)C=CC4=NON=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350115
Record name 7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164356-02-9
Record name 7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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